Cefuroxime is a broad-spectrum cephalosporin antibiotic that has been extensively studied for its pharmacokinetic properties, antimicrobial activity, and clinical applications. It is known for its stability against β-lactamases, which broadens its spectrum of activity against bacteria that are resistant to other cephalosporins23. Cefuroxime has been used in various fields of medicine, including orthopedic surgery, where it is used as prophylaxis for infections1, and in the treatment of a wide range of infections caused by Gram-positive and Gram-negative bacteria4.
In orthopedic procedures such as total knee replacement, cefuroxime has been shown to be effective when administered either as a short-term infusion or continuous infusion. A study comparing these two methods found that continuous infusion led to an improved probability of attaining pharmacokinetic targets necessary for effective prophylaxis against infections1. Additionally, cefuroxime has been found to penetrate well into synovial fluid, making it a suitable option for the treatment of septic arthritis7.
Cefuroxime has been used successfully to treat respiratory infections due to Haemophilus influenzae and Streptococcus pneumoniae. It has been shown to be effective against infections caused by cephalothin-resistant bacteria and has a low relapse rate in patients with acute exacerbation of chronic bronchitis4.
Clinical trials have demonstrated the effectiveness of cefuroxime in treating urinary tract infections, including those caused by bacteria resistant to other antibiotics. However, variable bioavailability has been observed, which may affect its clinical efficacy10.
Cefuroxime has been used to treat uncomplicated acute gonorrhea, showing high cure rates. It is particularly useful against β-lactamase-producing Neisseria gonorrhoeae strains4.
Although cefuroxime has shown good diffusion into bone and joint tissues, the clinical data are limited. However, studies suggest that it may be effective in these types of infections, and its use in bone cement has been associated with beneficial outcomes9.
Cefuroxime is classified as a second-generation cephalosporin antibiotic. It is derived from cephalosporin C and is effective against a wide range of bacteria. The compound's IUPAC name is (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-furan-2-yl-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Its chemical formula is C₁₆H₁₆N₄O₈S, with a molecular weight of approximately 424.385 g/mol .
The synthesis of cefuroxime involves several steps, typically starting from cephalosporin C. One common method includes the use of methanol as a solvent to dissolve cefuroxime along with ammonium bicarbonate under controlled temperature conditions. The mixture is stirred at low temperatures to facilitate dissolution and reaction .
A detailed synthesis approach can be summarized as follows:
Cefuroxime features a beta-lactam ring structure characteristic of cephalosporins, which is crucial for its antibacterial activity. The molecular structure includes:
The presence of these functional groups contributes to cefuroxime's ability to inhibit bacterial cell wall synthesis effectively .
Cefuroxime participates in various chemical reactions, primarily involving hydrolysis and interactions with penicillin-binding proteins (PBPs). Key reactions include:
Cefuroxime exhibits several notable physical and chemical properties:
Cefuroxime is widely used in clinical settings for treating various infections:
Additionally, cefuroxime axetil serves as an oral prodrug form that enhances bioavailability .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3